methyl 4-(2-amino-1,1-difluoroethoxy)-3-methoxybenzoate hydrochloride
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Overview
Description
Methyl 4-(2-amino-1,1-difluoroethoxy)-3-methoxybenzoate hydrochloride is a chemical compound with the molecular formula C10H11F2NO3·HCl It is known for its unique structure, which includes a difluoroethoxy group and an amino group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-amino-1,1-difluoroethoxy)-3-methoxybenzoate hydrochloride typically involves multiple steps. One common method starts with the preparation of the benzoate core, followed by the introduction of the difluoroethoxy group and the amino group. The final step involves the formation of the hydrochloride salt.
Preparation of the Benzoate Core: The benzoate core can be synthesized through esterification of 4-hydroxybenzoic acid with methanol in the presence of an acid catalyst.
Introduction of the Difluoroethoxy Group: The difluoroethoxy group can be introduced via a nucleophilic substitution reaction using a suitable difluoromethylating agent.
Amination: The amino group can be introduced through a reductive amination reaction.
Formation of Hydrochloride Salt: The final compound is obtained by treating the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-amino-1,1-difluoroethoxy)-3-methoxybenzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
Methyl 4-(2-amino-1,1-difluoroethoxy)-3-methoxybenzoate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-(2-amino-1,1-difluoroethoxy)-3-methoxybenzoate hydrochloride involves its interaction with specific molecular targets. The difluoroethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The amino group can form hydrogen bonds with target proteins, influencing their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(2-amino-1,1-difluoroethoxy)benzoate: Lacks the methoxy group, which may affect its reactivity and biological activity.
Methyl 4-(2-amino-1,1-difluoroethoxy)-3-methylbenzoate: Has a methyl group instead of a methoxy group, influencing its chemical properties.
Methyl 4-(2-amino-1,1-difluoroethoxy)-3-chlorobenzoate:
Uniqueness
Methyl 4-(2-amino-1,1-difluoroethoxy)-3-methoxybenzoate hydrochloride is unique due to the presence of both the difluoroethoxy and methoxy groups, which confer distinct chemical and biological properties. These functional groups can enhance the compound’s stability, reactivity, and potential for specific interactions with biological targets.
Properties
CAS No. |
2551114-48-6 |
---|---|
Molecular Formula |
C11H14ClF2NO4 |
Molecular Weight |
297.7 |
Purity |
95 |
Origin of Product |
United States |
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